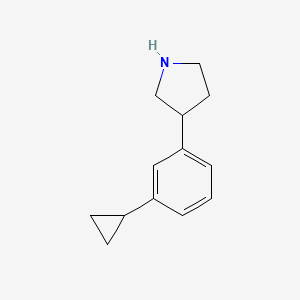

3-(3-Cyclopropylphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Molecular Design and Biological Activity Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of new drugs. nih.govresearchgate.net Its prevalence in numerous natural products and FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry. frontiersin.org

The non-planar nature of the pyrrolidine ring, often described as undergoing "pseudorotation," provides a three-dimensional structure that can effectively explore the pharmacophore space. nih.govresearchgate.net This conformational flexibility, coupled with the inherent stereogenicity of its carbon atoms, allows for the creation of a diverse array of stereoisomers. The specific spatial arrangement of substituents on the pyrrolidine ring can dramatically influence a molecule's interaction with biological targets, leading to distinct biological profiles for different stereoisomers. nih.govnih.gov This ability to fine-tune the three-dimensional shape of a molecule is a critical aspect of modern drug design.

The pyrrolidine scaffold is not only a key pharmacophore in its own right but also a versatile building block in organic synthesis. frontiersin.orgnih.gov Its robust chemical nature allows for a wide range of synthetic modifications, enabling chemists to systematically alter its structure to optimize biological activity. nih.gov Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. frontiersin.org This versatility has cemented the pyrrolidine ring's status as a fundamental component in the development of new therapeutic agents. frontiersin.orgnih.gov

Importance of the Cyclopropyl (B3062369) Moiety in Modulating Molecular Properties and Interactions

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in drug design to enhance a molecule's pharmacological profile. iris-biotech.descientificupdate.comnih.gov Its unique electronic and steric properties can profoundly influence a compound's potency, metabolic stability, and target-binding affinity. iris-biotech.denih.govhyphadiscovery.com

The introduction of a cyclopropyl ring can:

Enhance Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable binding interaction with its target. iris-biotech.denih.gov

Increase Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. hyphadiscovery.com

Improve Physicochemical Properties: The cyclopropyl group can modulate a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. iris-biotech.denih.gov

Overview of the Research Landscape for 3-(3-Cyclopropylphenyl)pyrrolidine and Related Analogues

The compound this compound represents a specific embodiment of the advantageous fusion of the pyrrolidine and cyclopropyl moieties. While detailed public research specifically on this compound is not extensively available in the provided search results, the broader context of research on related analogues suggests a focus on developing novel therapeutic agents. The exploration of pyrrolidine derivatives continues to be an active area of research, with studies focusing on their potential as anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.gov The synthesis of novel spiro-pyrrolidine derivatives for potential antitumor activity further highlights the ongoing interest in this class of compounds. nih.gov The general understanding of the conformational properties of pyrrolidine rings and the impact of substituents on their biological activity provides a strong foundation for investigating the specific potential of this compound. nih.govnih.govacs.orgacs.orgresearchgate.net

Interactive Data Table: Properties of Key Moieties

| Moiety | Key Properties | Relevance in Drug Design |

| Pyrrolidine | Five-membered nitrogen heterocycle, conformational flexibility (pseudorotation), stereogenic centers. nih.govresearchgate.net | Versatile scaffold and pharmacophore, allows for 3D exploration of chemical space, stereochemistry influences biological activity. nih.govfrontiersin.orgnih.gov |

| Cyclopropyl | Three-membered carbocyclic ring, rigid structure, strong C-H bonds. iris-biotech.descientificupdate.comhyphadiscovery.com | Enhances potency, increases metabolic stability, modulates physicochemical properties, acts as a bioisostere. iris-biotech.denih.govhyphadiscovery.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-(3-cyclopropylphenyl)pyrrolidine |

InChI |

InChI=1S/C13H17N/c1-2-11(10-4-5-10)8-12(3-1)13-6-7-14-9-13/h1-3,8,10,13-14H,4-7,9H2 |

InChI Key |

REMKPLFPWKAVIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)C3CCNC3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Cyclopropylphenyl Pyrrolidine and Analogous Structures

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring. nih.govmdpi.com Both strategies offer unique advantages and are chosen based on the desired substitution pattern and stereochemistry of the target molecule.

Regio- and Stereoselective Synthesis of Pyrrolidine Core Structures

The ability to control the regiochemistry and stereochemistry during the formation of the pyrrolidine ring is paramount for accessing specific, biologically active isomers. rsc.orgacs.org Various synthetic methods have been developed to achieve this control, ranging from cycloaddition reactions to metal-catalyzed cyclizations. rsc.orgacs.org

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. rsc.orgnih.gov This reaction allows for the simultaneous formation of two carbon-carbon bonds and up to four new stereogenic centers, providing rapid access to complex and densely functionalized pyrrolidines. nih.govacs.orgacs.org

Azomethine ylides, which are typically generated in situ, react with a wide range of electron-deficient alkenes and alkynes to yield the corresponding pyrrolidine derivatives. metu.edu.trnih.gov The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reacting partners. nih.govacs.org For instance, the reaction of an azomethine ylide with an α,β-unsaturated nitrile often proceeds via the attack of the nucleophilic carbon of the ylide on the more electrophilic β-carbon of the nitrile. acs.org

The diastereoselectivity of these cycloadditions can be controlled by the existing stereocenters in the azomethine ylide precursor or the dipolarophile. acs.org Furthermore, the use of chiral catalysts, often based on metals like silver or copper, can induce high levels of enantioselectivity, making this a versatile strategy for the synthesis of optically active pyrrolidines. rsc.orgmetu.edu.tr The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. chemistryviews.org For example, silver carbonate has been used as a catalyst in the diastereoselective synthesis of highly substituted pyrrolidines from chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.orgchemistryviews.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference(s) |

| Isatin and N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Absolute ethanol | Spirooxindole-pyrrolidine-benzothiazole hybrids | acs.org |

| Imines and ethyl diazoacetate | [Cu(OTf)]2·C6H6 | CH2Cl2 | Substituted pyrrolidine | sci-hub.se |

| N-tert-Butanesulfinylazadienes and imino esters | Ag2CO3 | Toluene | Densely substituted pyrrolidines | acs.orgchemistryviews.org |

| Isatins and N-substituted glycines | 5-Methylidene hydantoins/thiohydantoins | In situ generation | Dispiro indolinone-pyrrolidine-imidazolones | royalsocietypublishing.org |

Transition metal catalysis plays a crucial role in modern organic synthesis, and the construction of the pyrrolidine ring is no exception. researchgate.net Various metals, including palladium, rhodium, copper, and iridium, have been employed to catalyze a range of cyclization and cycloaddition reactions leading to pyrrolidine derivatives. researchgate.netorganic-chemistry.orgresearchgate.net

Palladium-catalyzed hydroarylation of pyrrolines has emerged as a direct method for the synthesis of 3-aryl pyrrolidines. researchgate.netnih.gov This process involves the formal addition of an aryl group and a hydrogen atom across the double bond of a pyrroline, with the regioselectivity being influenced by the nature of the nitrogen substituent. For instance, N-alkyl pyrrolines tend to yield hydroarylation products, whereas N-acyl pyrrolines often lead to arylated alkenes. researchgate.net

Copper-catalyzed intramolecular C-H amination is another effective strategy for the synthesis of pyrrolidines. acs.orgnih.gov This reaction involves the formation of a nitrogen-centered radical or a high-valent copper-nitrenoid species that subsequently undergoes an intramolecular C-H insertion to form the pyrrolidine ring. The regioselectivity of this amination can be controlled by the substitution pattern of the starting amide. acs.orgnih.gov Similarly, copper-promoted intramolecular aminooxygenation of alkenes provides a diastereoselective route to disubstituted pyrrolidines. nih.gov

Iridium catalysts have been utilized in the reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov This method proceeds via a transfer hydrogenation mechanism and offers a practical route to these important structural motifs. nih.gov

Table 2: Metal-Catalyzed Syntheses of Pyrrolidine Derivatives

| Reaction Type | Catalyst | Substrates | Product | Reference(s) |

| Hydroarylation | Palladium | N-alkyl pyrrolines and aryl halides | 3-Aryl pyrrolidines | researchgate.netnih.gov |

| Intramolecular C-H Amination | Copper | N-fluoride amides | Pyrrolidines and piperidines | acs.orgnih.gov |

| Intramolecular Aminooxygenation | Copper | Alkene sulfonamides | Disubstituted pyrrolidines | nih.gov |

| Reductive Amination | Iridium | Diketones and anilines | N-Aryl-substituted pyrrolidines | nih.gov |

| [2+2+2] Cycloaddition | Transition Metals | Nitrogen-linked 1,6-diynes and isocyanates | Pyrrolidine-fused pyridones | researchgate.net |

Intramolecular cyclization reactions of appropriately functionalized acyclic precursors provide a reliable pathway to the pyrrolidine ring. mdpi.com These reactions often involve the formation of a carbon-nitrogen bond as the key ring-closing step.

A common strategy is the intramolecular amination of unactivated C(sp³)-H bonds. For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds can afford N-unprotected pyrrolidines in a regio- and diastereoselective manner. organic-chemistry.org Iron catalysts have also been shown to be effective for the intramolecular C-H amination of alkyl azides. organic-chemistry.org Another approach involves the intramolecular cyclization of ω-phenylalkylaminonitroethene derivatives in strong acids like triflic acid. tandfonline.com

The stereoselectivity of these cyclizations can often be controlled by the existing stereochemistry in the acyclic precursor or through the use of chiral catalysts. For instance, a chiral thiourea (B124793) derivative has been used to catalyze the enantioselective intramolecular Cope-type hydroamination of N-hydroxypyrrolidines. thieme-connect.com

Reductive amination and hydroamination reactions represent an efficient class of transformations for the synthesis of pyrrolidines. organic-chemistry.orgnih.gov These methods typically involve the formation of an imine or enamine intermediate followed by its reduction.

For example, the reductive amination of levulinic acid with anilines can be selectively tuned to produce either pyrrolidones or pyrrolidines by switching the catalyst from aluminum chloride to ruthenium chloride. rsc.org Iridium-catalyzed successive reductive amination of diketones with anilines via transfer hydrogenation also provides a practical route to N-aryl-substituted pyrrolidines. nih.govmdpi.com

Furthermore, metal-free reductive hydroamination cascades of enynyl amines, mediated by a Lewis acid, have been developed for the stereoselective synthesis of pyrrolidines. organic-chemistry.org This strategy has proven effective for the synthesis of various alkaloids. organic-chemistry.org

Functionalization of Pre-Formed Pyrrolidine Rings

An alternative to de novo ring construction is the functionalization of a readily available pyrrolidine core. nih.govmdpi.com This approach is particularly useful when starting from chiral pool materials like proline or hydroxyproline, which provide a pre-existing stereocenter. nih.gov

The C-H bonds of the pyrrolidine ring can be directly functionalized under various conditions. For instance, metal-free C-H functionalization has been used to introduce new substituents onto the pyrrolidine ring. rsc.org Palladium-catalyzed C(sp³)-H arylation of pyrrolidines bearing a directing group at the C(3) position allows for the selective introduction of aryl groups at the C(4) position. acs.org Similarly, redox-neutral α-C-H arylation of pyrrolidines can be achieved using quinone monoacetals as oxidizing agents. rsc.org

The functionalization can also occur via the modification of existing functional groups. For example, substituted pyrroles can be hydrogenated to yield highly substituted pyrrolidines with excellent diastereoselectivity. acs.org Ring-closing metathesis of diallyl derivatives of pyrrolidine offers a route to spiroheterocyclic structures. researchgate.net Additionally, a recently reported photo-promoted ring contraction of pyridines provides access to functionalized pyrrolidine derivatives. nih.govosaka-u.ac.jp

Table 3: Functionalization of Pre-Formed Pyrrolidine Rings

| Functionalization Strategy | Reagents/Catalyst | Position of Functionalization | Product Type | Reference(s) |

| C(sp³)-H Arylation | Palladium / C(3) directing group | C(4) | cis-3,4-disubstituted pyrrolidines | acs.org |

| α-C-H Arylation | Quinone monoacetal / DABCO | α-position | α-Aryl-substituted pyrrolidines | rsc.org |

| Hydrogenation | Rhodium-on-alumina | Pyrrole ring | Highly substituted pyrrolidines | acs.org |

| Ring-Closing Metathesis | Grubbs' catalyst | N/A | Azaspiroheterocycles | sci-hub.seresearchgate.net |

| Photo-promoted Ring Contraction | Silylborane | N/A | Functionalized pyrrolidines | nih.govosaka-u.ac.jp |

Structure Activity Relationship Sar Studies of 3 3 Cyclopropylphenyl Pyrrolidine Derivatives

Design Principles for Investigating the Influence of Substituents on Biological Interactions

The design of new 3-(3-cyclopropylphenyl)pyrrolidine derivatives is guided by established principles of medicinal chemistry, focusing on the systematic alteration of the molecular structure to probe and optimize interactions with biological targets. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug discovery due to its ability to explore three-dimensional space and present substituents in specific spatial orientations. nih.govnih.gov

Key design principles for investigating the SAR of these derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The core 3-phenylpyrrolidine (B1306270) motif can be considered a bioisostere of other successful pharmacophores. Modifications often involve replacing parts of the molecule with other groups that retain similar steric and electronic properties to explore new chemical space while maintaining or improving biological activity.

Conformational Constraint: The flexibility of the pyrrolidine ring can be modulated by introducing substituents. This can lock the molecule into a specific conformation that is more favorable for binding to a biological target. nih.gov The introduction of bulky groups or the formation of bicyclic systems are common strategies to achieve conformational restriction.

Functional Group Modification: The introduction, removal, or modification of functional groups on the pyrrolidine ring, the phenyl ring, or the cyclopropyl (B3062369) group can significantly impact a compound's properties. These changes can affect polarity, hydrogen bonding capacity, and metabolic stability, all of which are crucial for biological interactions and pharmacokinetic profiles.

Stereochemical Exploration: The chiral centers within the this compound scaffold mean that different stereoisomers can exhibit distinct biological activities. nih.gov The synthesis and evaluation of individual enantiomers and diastereomers are therefore essential to identify the optimal stereochemistry for a given biological target.

A review of pyrrolidine-containing compounds highlights that the non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a greater three-dimensional coverage of the pharmacophore space compared to planar aromatic rings. nih.gov This inherent structural feature makes the pyrrolidine scaffold a valuable component in the design of novel bioactive molecules.

Positional and Stereochemical Effects on Activity

The precise positioning and stereochemical orientation of substituents on the this compound scaffold are paramount in determining the biological activity of its derivatives. Even subtle changes in these parameters can lead to significant differences in potency, selectivity, and efficacy.

Impact of Substitutions on the Pyrrolidine Ring

Substitutions on the pyrrolidine ring can profoundly influence the interaction of the molecule with its biological target. The nitrogen atom and the carbon atoms of the ring all represent potential points for modification.

Research on various pyrrolidine derivatives has demonstrated that:

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. The nature of the substituent on the nitrogen can impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds. For instance, in a series of pyrrolidine analogs of GZ-793A, a vesicular monoamine transporter-2 (VMAT2) inhibitor, the introduction of an N-propane-1,2(R)-diol group was explored to enhance water solubility while maintaining inhibitory activity. nih.gov

C2 and C5-Substitutions: In studies of cis-meso-2,5-disubstituted pyrrolidine analogues, it was found that these compounds could exhibit potent inhibitory activity, with their potency being influenced by the nature of the substituents at these positions. nih.gov

C3 and C4-Substitutions: The stereochemistry at the C3 and C4 positions is often crucial. In a study of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for antagonistic activity. nih.gov Furthermore, the introduction of a methyl group at the 2-position of the pyrrolidine ring in these derivatives increased the binding affinity to the androgen receptor. nih.gov

The following table summarizes the impact of substitutions on the pyrrolidine ring based on findings from related pyrrolidine derivatives:

| Substitution Position | Type of Substitution | Observed Effect on Biological Activity (in related scaffolds) | Reference |

| N1 | N-propane-1,2(R)-diol | Maintained or improved inhibitory potency at VMAT2 while increasing water solubility. | nih.gov |

| C2, C5 | cis-disubstitution | Potent inhibitory activity observed, dependent on the nature of the substituents. | nih.gov |

| C2 | Methyl group | Increased androgen receptor binding affinity in 3-aryl-3-hydroxy-1-phenylpyrrolidines. | nih.gov |

| C3, C4 | Hydroxyl and Aryl groups | The (2S,3R) configuration was favorable for androgen receptor antagonism. | nih.gov |

Influence of Cyclopropyl and Phenyl Ring Modifications

Modifications to the cyclopropyl and phenyl rings of the this compound scaffold are key strategies for fine-tuning the molecule's interaction with its target and modulating its pharmacokinetic properties.

Phenyl Ring Substitutions: The electronic nature and position of substituents on the phenyl ring can dramatically alter a compound's activity. In the context of monoamine transporter inhibitors, substitutions on the phenyl ring of related scaffolds have been shown to significantly impact potency and selectivity. For example, in a series of trihexyphenidyl (B89730) analogs, methylation or halogenation of the benzene (B151609) ring enhanced the compound's ability to block the binding of a cocaine analog to the dopamine (B1211576) transporter. nih.govresearchgate.net

Cyclopropyl Ring Modifications: The cyclopropyl group is a valuable structural motif in medicinal chemistry, often used as a bioisostere for other groups or to introduce conformational rigidity. nih.gov While direct SAR studies on modifications of the cyclopropyl group in this compound are not readily available, studies on other molecules containing a cyclopropyl moiety suggest that its unique steric and electronic properties can enhance binding affinity and improve metabolic stability. In a series of VEGFR-2 kinase inhibitors, the introduction of a cyclopropylcarbamoyl group on a phenylamino (B1219803) moiety led to the discovery of potent inhibitors. nih.gov

The table below illustrates the influence of phenyl ring modifications in analogous systems:

| Compound Series | Phenyl Ring Modification | Effect on Biological Activity | Reference |

| Trihexyphenidyl Analogs | Methylation/Halogenation | Enhanced ability to block CFT binding to the dopamine transporter. | nih.govresearchgate.net |

| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine Derivatives | 2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino | Led to potent VEGFR-2 kinase inhibitors. | nih.gov |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. For flexible molecules like this compound derivatives, understanding the preferred conformations and how they relate to the active conformation at the biological target is essential for rational drug design.

The pyrrolidine ring is not planar and exists in a state of "pseudorotation," rapidly interconverting between various envelope and twist conformations. nih.gov The energy barrier between these conformations is generally low, but substituents on the ring can favor certain conformations over others. This conformational preference can have a profound impact on the spatial arrangement of the key pharmacophoric elements, thereby influencing the molecule's ability to bind to its target.

Studies on conformationally restricted pyrrolidine derivatives have shown that locking the molecule into a specific, biologically relevant conformation can lead to a significant increase in potency and selectivity. nih.gov For example, the incorporation of the pyrrolidine pharmacophore into more rigid cyclic systems can help to elucidate the geometric requirements for high-affinity binding.

The correlation between a molecule's conformational profile and its biological activity is a cornerstone of modern drug discovery. By combining experimental techniques such as NMR spectroscopy and X-ray crystallography with computational modeling, researchers can gain insights into the low-energy conformations of a molecule and how these relate to its biological function. This knowledge can then be used to design next-generation analogs with improved properties.

Computational Chemistry and Molecular Modeling of 3 3 Cyclopropylphenyl Pyrrolidine

In Silico Approaches for Compound Design and Optimization

In silico methods are pivotal in the early stages of drug discovery for designing and optimizing lead compounds. These computational strategies enable the exploration of vast chemical spaces and the prioritization of molecules with desirable properties, significantly reducing the time and cost associated with experimental screening.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be broadly categorized into ligand-based and structure-based approaches. researchgate.net For a molecule like 3-(3-cyclopropylphenyl)pyrrolidine, a virtual library could be designed by creating a collection of analogs with modifications to the pyrrolidine (B122466) ring, the cyclopropyl (B3062369) group, or the phenyl ring.

In a ligand-based virtual screening approach, a known active molecule is used as a template to find other compounds with similar properties. If a known active compound with a similar scaffold to this compound exists, its 2D or 3D fingerprint could be used to screen a database for molecules with a high degree of similarity. researchgate.net

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. A library of compounds derived from the this compound scaffold would be docked into the binding site of the target protein to predict their binding affinity and pose. This allows for the identification of novel scaffolds that are structurally different from known active compounds but can still fit into the binding site. nih.gov

Illustrative Data Table: Virtual Screening Hits for a Hypothetical Target

| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) |

|---|---|---|---|

| V-Hit-001 | This compound | -9.5 | 50 |

| V-Hit-002 | 3-(3-Ethylphenyl)pyrrolidine | -9.2 | 75 |

| V-Hit-003 | 3-(3-Cyclopropylphenyl)piperidine | -8.8 | 120 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of analogs of this compound, a 3D-QSAR model could be developed to understand the structural requirements for a particular biological activity. nih.govnih.gov

The process involves aligning a set of molecules with known activities and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties (e.g., steric and electrostatic fields) with their biological activity. nih.govtandfonline.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. nih.gov For instance, a QSAR model might reveal that increasing the steric bulk at a specific position on the phenyl ring enhances activity, while an electron-withdrawing group on the pyrrolidine ring is detrimental. nih.gov

Illustrative Data Table: QSAR Model Statistics for Pyrrolidine Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

Molecular Dynamics and Mechanics Simulations

Molecular dynamics (MD) and mechanics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed insights into the conformational preferences, dynamics, and interactions of this compound with its biological target.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Molecular dynamics simulations can be used to explore the conformational landscape of this compound, identifying its most stable low-energy conformations. nih.gov By simulating the molecule in a solvent environment, researchers can understand how it behaves in a physiological setting and how flexible or rigid different parts of the molecule are. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking would be used to predict how it binds to a specific protein target. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding energy for different poses. mdpi.com

Following docking, molecular dynamics simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding pose and to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. tandfonline.combohrium.com These simulations can reveal how the protein and ligand move and adapt to each other over time, providing a more dynamic and realistic picture of the binding event. researchgate.net

Illustrative Data Table: Key Interactions from a Docking Simulation

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR124 | Hydrogen Bond | 2.8 |

| PHE256 | π-π Stacking | 3.5 |

| VAL312 | Hydrophobic | 4.1 |

Force Field Development and Parameterization for Pyrrolidine Derivatives

A force field is a set of parameters used in molecular mechanics and molecular dynamics simulations to calculate the potential energy of a system of atoms or molecules. arxiv.org The accuracy of these simulations is highly dependent on the quality of the force field used. While standard force fields like CHARMM and AMBER are available, they may not always have accurate parameters for novel chemical moieties like the cyclopropylphenyl group attached to a pyrrolidine ring.

Therefore, for accurate simulations of this compound, it may be necessary to develop and parameterize a specific force field. This process involves using quantum mechanical calculations to determine the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters for the molecule. nih.govnih.govresearchgate.net These parameters are then refined by fitting them to experimental data or high-level quantum mechanical calculations to ensure that the force field accurately reproduces the molecule's properties and behavior. nih.govnih.govresearchgate.net

Illustrative Data Table: Example Force Field Parameters for a Novel Bond

| Bond Type | Equilibrium Distance (Å) | Force Constant (kcal/mol/Ų) |

|---|---|---|

| C(phenyl)-C(cyclopropyl) | 1.48 | 310 |

Analytical Methods for Research Characterization of 3 3 Cyclopropylphenyl Pyrrolidine

Chromatographic and Spectroscopic Techniques for Purity Assessment and Structural Elucidation in Research

The analysis of 3-(3-Cyclopropylphenyl)pyrrolidine and its analogues relies on a suite of powerful analytical techniques. nih.govsemanticscholar.org Purity is typically assessed using separation methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), while structural confirmation is achieved through various spectroscopic methods. nih.govtaylorandfrancis.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity. For a compound like this compound, which possesses a secondary amine, reversed-phase HPLC (RP-HPLC) is commonly used. However, due to its polar nature, achieving adequate retention on standard C18 columns can be challenging. rsc.orgchromforum.org Method development may involve exploring different column chemistries or employing techniques like hydrophilic interaction chromatography (HILIC), which is better suited for polar compounds. chromforum.org

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for both purity analysis and structural identification. nih.gov The volatility of the compound may be sufficient for direct analysis, although derivatization is sometimes used to improve chromatographic behavior and prevent peak tailing associated with the amine group. libretexts.org However, thermal degradation can be a concern for some analytes during GC analysis. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive techniques for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. jchps.com Both ¹H NMR and ¹³C NMR spectra would be essential for characterizing this compound. nih.gov Analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of protons and carbons in the cyclopropyl (B3062369), phenyl, and pyrrolidine (B122466) moieties.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. nih.govjchps.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns observed in techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) can help confirm the connectivity of the cyclopropyl, phenyl, and pyrrolidine rings. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. jchps.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine in the pyrrolidine ring, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the phenyl ring.

| Technique | Primary Application | Information Obtained for this compound |

|---|---|---|

| HPLC | Purity Assessment, Quantification | Retention time, peak purity, and concentration. |

| GC-MS | Purity Assessment, Identification | Retention time, molecular weight, and fragmentation pattern. |

| NMR (¹H, ¹³C) | Structural Elucidation | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. nih.gov |

| Mass Spectrometry (MS) | Structural Elucidation, Identification | Molecular weight and elemental composition (HRMS). nih.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of N-H (amine), C-H (aromatic/aliphatic), and C=C (aromatic) bonds. jchps.com |

Derivatization Strategies for Enhanced Detection and Analysis in Complex Matrices

When analyzing compounds in complex samples, such as biological fluids, direct detection can be hindered by low concentrations and interference from matrix components. nih.gov Chemical derivatization is a technique used to modify the analyte's chemical structure to improve its analytical properties, such as volatility, polarity, or detectability. libretexts.orgscribd.com For this compound, derivatization would typically target the reactive secondary amine on the pyrrolidine ring.

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. academicjournals.org This approach is widely used in both GC and HPLC to enhance analytical performance. libretexts.orgacademicjournals.org The goal is often to introduce a chromophore for UV detection, a fluorophore for fluorescence detection, or to increase the molecular weight and hydrophobicity for better separation and mass spectrometric detection. libretexts.orgnih.gov

For a secondary amine like that in this compound, several types of derivatizing agents can be used:

Acylating Reagents: Reagents like benzoyl chloride or its analogues can react with the amine to form a stable amide derivative. rsc.org This not only improves chromatographic behavior but also introduces a highly UV-absorbent benzoyl group, significantly enhancing detection by HPLC-UV. rsc.org

Sulfonylating Reagents: Aryl sulfonyl chlorides, such as dansyl chloride, react with amines to produce highly fluorescent sulfonamide derivatives, enabling ultra-sensitive detection by HPLC with fluorescence detection (HPLC-FLD).

Chiral Derivatizing Agents: For enantiomeric separation on a non-chiral column, a chiral reagent can be used to form diastereomers that can then be separated by standard HPLC methods. academicjournals.org

| Reagent Class | Example Reagent | Target Functional Group | Advantage of Derivative |

|---|---|---|---|

| Acylating Agents | Benzoyl Chloride | Primary/Secondary Amine | Improved stability, enhanced UV detection. rsc.org |

| Fluorogenic Agents | Dansyl Chloride | Primary/Secondary Amine | Highly fluorescent for sensitive detection. |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Active Hydrogens (e.g., N-H) | Increased volatility for GC analysis. scribd.com |

A typical pre-column derivatization procedure involves mixing the sample containing the analyte with the derivatizing reagent and a catalyst (often a base like pyridine or triethylamine) in a suitable solvent. researchgate.net The mixture is often heated to ensure the reaction goes to completion before being injected into the chromatograph. researchgate.net

Polarity-regulated derivatization is a sophisticated strategy designed to alter the hydrophilicity of polar analytes to improve their retention and separation in reversed-phase liquid chromatography (RPLC). nih.gov Polar compounds, including many amines, are often poorly retained on nonpolar RPLC stationary phases, eluting early in the chromatogram where interference from the sample matrix is most significant. rsc.orgnih.gov

This strategy involves introducing a chemical tag that significantly changes the polarity of the analyte. nih.gov By converting the polar amine group into a less polar derivative, its interaction with the reversed-phase column is strengthened, leading to increased retention time and better separation from other sample components. libretexts.orgnih.gov

A novel approach in this area involves the design of derivatization reagents that not only modify polarity but also enhance ionization efficiency for mass spectrometry. For instance, a reagent like (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS) has been developed for the analysis of amino-containing compounds. nih.gov This type of reagent can dramatically alter the hydrophilicity of the target molecule, leading to several benefits:

Improved Chromatographic Separation: The derivatized analyte is better retained on RPLC columns, moving it away from the solvent front and matrix interferences. nih.gov

Enhanced MS Sensitivity: The addition of the derivatization reagent increases the molecular weight, which can reduce background noise from the matrix. Furthermore, the tag itself can be designed to promote efficient ionization, leading to a stronger signal in the mass spectrometer. nih.gov

This polarity-regulated approach provides a powerful solution for the sensitive and accurate quantification of polar compounds like this compound in challenging matrices.

Future Research Directions and Translational Potential of Cyclopropyl Substituted Pyrrolidines

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, yet the pursuit of more efficient, stereoselective, and versatile methods continues to be a significant focus. mdpi.com Current strategies often involve the functionalization of a pre-existing pyrrolidine (B122466) ring, such as those derived from proline or 4-hydroxyproline, or the cyclization of acyclic precursors. nih.govmdpi.com

Future research will likely focus on developing novel catalytic systems to construct the 3-aryl-pyrrolidine core with high precision. One promising avenue is the advancement of metal-catalyzed hydroarylation reactions. For instance, the development of palladium-catalyzed hydroarylation of 3-pyrrolines has been reported as a method to generate 3-aryl pyrrolidines. chemrxiv.org Further exploration of catalysts and reaction conditions could expand the substrate scope and improve yields for structures like 3-(3-cyclopropylphenyl)pyrrolidine.

Another area of interest is the use of readily available starting materials, such as cyclopropyl (B3062369) carbonyl compounds, which can be converted into variously substituted pyrrolidines. rsc.org Research into one-pot syntheses and cascade reactions that can rapidly build molecular complexity from simple precursors will be crucial. organic-chemistry.org For example, biocatalytic approaches using transaminases to trigger cyclizations of ω-chloroketones are emerging as a powerful method for the asymmetric synthesis of 2-substituted pyrrolidines, a strategy that could potentially be adapted for 3-substituted analogs. acs.org

Table 1: Selected Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Description | Potential Advantages | Reference(s) |

|---|---|---|---|

| Metal-Catalyzed Hydroarylation | Palladium-catalyzed addition of an aryl group across an alkene, such as in a 3-pyrroline. | Direct formation of the C-aryl bond on the pyrrolidine ring. | chemrxiv.org |

| Cyclization of Acyclic Precursors | Formation of the pyrrolidine ring from linear starting materials. | Allows for the introduction of diverse substituents during ring formation. | mdpi.comnih.gov |

| Functionalization of Proline Derivatives | Utilizes the chiral pool by starting with readily available enantiopure proline. | High stereochemical control. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. | A classic and extensively studied method for constructing five-membered heterocycles. | nih.gov |

| Iodonitrene Chemistry | Ring contraction of larger pyrrolidine structures to form highly substituted cyclobutanes. | Demonstrates novel reactivity of the pyrrolidine core. | acs.org |

| Biocatalytic Transaminase-Triggered Cyclization | Use of enzymes for asymmetric synthesis from ω-chloroketones. | High enantioselectivity and environmentally friendly conditions. | acs.org |

Advanced SAR and Mechanism of Action Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. collaborativedrug.compharmacologymentor.com For cyclopropyl-substituted pyrrolidines, future SAR studies will aim to systematically probe the contributions of both the pyrrolidine ring and the cyclopropylphenyl substituent to target binding and functional activity.

Advanced SAR will involve the synthesis and biological evaluation of extensive libraries of analogs. bohrium.com Key modifications could include:

Varying the position of the cyclopropyl group on the phenyl ring (ortho, meta, para).

Altering the substitution on the pyrrolidine nitrogen.

Introducing additional substituents on both the phenyl and pyrrolidine rings.

Investigating the impact of stereochemistry at the C3 position of the pyrrolidine ring. nih.gov

These studies will help to build detailed computational models, such as 3D-pharmacophore models, to predict the activity of new compounds and guide the design of next-generation molecules with improved potency and selectivity. pharmacologymentor.com

Elucidating the precise mechanism of action is another critical research direction. While some pyrrolidine derivatives are known to act on specific targets like monoamine transporters or receptors, the exact binding interactions are often not fully characterized. chemrxiv.orgnih.gov Techniques such as X-ray co-crystallography of ligands with their protein targets can reveal the specific binding mode, confirming which parts of the molecule are essential for activity. nih.gov For example, understanding how the pyrrolidine scaffold occupies an ATP binding site in a kinase, and how the phenyl substituent fits into a hydrophobic pocket, can inform the design of more potent and selective inhibitors. nih.gov

Application as Chemical Probes for Biological Systems

Chemical probes are small molecules with high potency and selectivity for a specific biological target, used to study cellular and physiological processes. Given their potential for high affinity and specificity, cyclopropyl-substituted pyrrolidines are excellent candidates for development as chemical probes.

For instance, 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.org A molecule like this compound, if appropriately derivatized to be highly selective for a single receptor subtype, could be used to investigate the role of that specific receptor in neurological pathways. Further development could involve radiolabeling these probes for use in positron emission tomography (PET) imaging to visualize receptor distribution and density in the brain.

The development of these compounds as probes requires rigorous characterization of their biological activity, including their effects on various cell lines and their mechanism of action. nih.gov Their utility as probes is directly linked to their selectivity; a probe that interacts with multiple targets can produce ambiguous results. Therefore, future research must focus on creating derivatives with exquisitely narrow target profiles.

Development of Next-Generation Molecular Scaffolds for Preclinical Research

The this compound structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. lifechemicals.comchemrxiv.org This versatility makes it an ideal starting point for developing next-generation molecular scaffolds for preclinical research. The pyrrolidine ring provides a robust, three-dimensional anchor that can be systematically functionalized to target a wide range of proteins, including GPCRs, ion channels, and enzymes. nih.govnih.gov

The cyclopropyl fragment is a key feature that can address common challenges in drug discovery, such as enhancing metabolic stability and potency. nih.gov By constraining the conformation of the phenyl ring and influencing electronic properties, the cyclopropyl group can lead to more favorable binding interactions with a target protein. nih.gov

Future efforts will focus on using the cyclopropyl-substituted pyrrolidine core to design novel chemical entities for various therapeutic areas. This includes creating libraries of compounds for high-throughput screening against diverse biological targets. lifechemicals.com The development of novel pyrrolidine scaffolds has already led to the discovery of potent and selective human β3 adrenergic receptor agonists, demonstrating the potential of this approach. nih.gov As research progresses, the strategic combination of the pyrrolidine core and the cyclopropyl substituent is expected to yield a new generation of preclinical candidates with improved pharmacological profiles. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxyproline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.